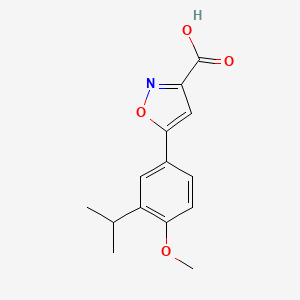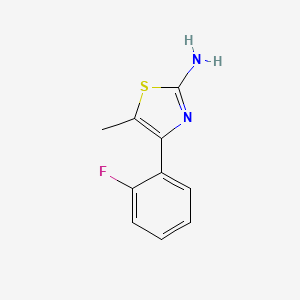
Acide 2-méthyl-3-(pyrimidin-5-yl)propanoïque
Vue d'ensemble
Description
2-Methyl-3-(pyrimidin-5-yl)propanoic acid is a synthetic intermediate useful in pharmaceutical synthesis . This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the methyl group and the propanoic acid moiety makes it a versatile compound in various chemical reactions and applications.
Applications De Recherche Scientifique
2-Methyl-3-(pyrimidin-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets and cause various changes . For instance, they can inhibit certain enzymes or modulate the activity of various receptors, leading to a range of biological effects .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .
Result of Action
Given the broad biological activities of pyrimidine derivatives, the compound could potentially have a range of effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-Methyl-3-(pyrimidin-5-yl)propanoic acid plays a role in biochemical reactions as a synthetic intermediate. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can be used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the production of desired products.
Cellular Effects
2-Methyl-3-(pyrimidin-5-yl)propanoic acid influences cellular processes by interacting with cell signaling pathways and gene expression mechanisms. It can modulate the activity of specific enzymes, thereby affecting cellular metabolism. For example, its interaction with enzymes involved in nucleotide synthesis can impact DNA replication and repair processes . This compound may also affect cell proliferation and apoptosis, depending on the concentration and cellular context.
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, altering their conformation and activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a certain concentration is required to elicit a noticeable biological response.
Metabolic Pathways
2-Methyl-3-(pyrimidin-5-yl)propanoic acid is involved in various metabolic pathways, particularly those related to nucleotide synthesis and degradation. It interacts with enzymes such as nucleotidases and kinases, influencing the levels of nucleotides and their derivatives . These interactions can affect metabolic flux and the overall balance of metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Methyl-3-(pyrimidin-5-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments . The compound’s distribution can impact its effectiveness and the extent of its biological effects.
Subcellular Localization
The subcellular localization of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid is influenced by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound can also affect its activity and function, as it interacts with different biomolecules within various cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate alkylating agents. One common method includes the reaction of pyrimidine-5-carboxaldehyde with methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(pyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(pyrimidin-2-yl)propanoic acid
- 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
- 2-Methyl-3-(pyrimidin-6-yl)propanoic acid
Uniqueness
2-Methyl-3-(pyrimidin-5-yl)propanoic acid is unique due to the position of the pyrimidine ring, which influences its reactivity and interaction with other molecules. The specific arrangement of functional groups allows for distinct chemical behavior and applications compared to its isomers.
Propriétés
IUPAC Name |
2-methyl-3-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)2-7-3-9-5-10-4-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJMQUEJOTDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

